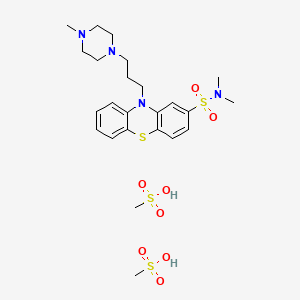
Laminaribiose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laminaribiose is a disaccharide, specifically 3-β-D-Glucopyranosyl-(1→3)-D-glucose . It is used notably in the agricultural field and as an antiseptic . It is generally obtained by hydrolysis or by acetolysis of natural polysaccharides of plant origin . It is also a product of the caramelization of glucose .
Synthesis Analysis
Laminaribiose can be produced continuously from sucrose and glucose in a bienzymatic reaction . This involves the use of immobilized laminaribiose phosphorylase and sucrose phosphorylase in a packed bed reactor system . Factors affecting product formation including enzyme ratio, peal concept (both enzymes in one pearl or in separate pearls), and pearl size were studied . An enzyme ratio of 2:1 of laminaribiose phosphorylase (LP) to sucrose phosphorylase (SP) when encapsulated separately in bigger size peals resulted in higher concentration of product .Molecular Structure Analysis
The main oligosaccharide structure corresponds to the connection of glucose with β-D-Glc p - (1→3)-β-D-Glc p, which was identified as laminaribiose (DP2), laminaritriose (DP3), laminaritetrose (DP4), and laminaripentaose (DP5) .Chemical Reactions Analysis
Laminaribiose is produced in the optimized system at steady state . The reaction system proved to be operationally stable throughout 10 days of continuous processing . A half-life time of more than 9 days was observed for both biocatalysts .Physical And Chemical Properties Analysis
Laminaribiose has a molecular formula of C12H22O11 and a molar mass of 342.30 g/mol . Its density is 1.768 g/mL .Applications De Recherche Scientifique
Medicine: Therapeutic Applications
Laminaribiose has shown promise in the medical field due to its pharmacological properties. It is considered a potential building block for new pharmaceuticals . Its therapeutic applications include the treatment of dermatitis and other skin conditions. The disaccharide’s anti-inflammatory properties make it a candidate for inclusion in topical creams and ointments aimed at alleviating skin irritations.
Food Industry: Dietary Fiber
In the food industry, laminaribiose can be utilized as a soluble dietary fiber . Dietary fibers are essential for maintaining gut health, and laminaribiose’s structure allows it to serve as a prebiotic, fostering the growth of beneficial gut bacteria. This application not only enhances the nutritional value of food products but also contributes to the overall well-being of consumers.
Agriculture: Plant Growth and Health
Laminaribiose has applications in agriculture, particularly in enhancing plant growth and health . As a natural component of some plant tissues, it plays a role in various biological processes. Its addition to fertilizers or plant feeds could improve crop yields and resistance to diseases.
Biotechnology: Enzymatic Production
The enzymatic production of laminaribiose represents a significant biotechnological advancement . Traditional chemical synthesis methods are less efficient and environmentally friendly compared to the enzymatic approach. The continuous enzymatic production and adsorption of laminaribiose in packed bed reactors is an innovative method that offers higher yields and purity, which is crucial for industrial-scale applications .
Pharmaceutical Manufacturing: Building Block for Drug Synthesis
Laminaribiose is considered a valuable building block for the synthesis of new drugs . Its structural properties allow it to be incorporated into various pharmaceutical compounds, potentially leading to the development of novel treatments for a range of diseases.
Environmental Science: Biodegradable Alternative
The production of laminaribiose through enzymatic methods presents an environmentally friendly alternative to chemical synthesis . This biodegradable approach reduces the need for harsh chemicals and solvents, minimizing waste and environmental impact. It aligns with the growing demand for sustainable practices in scientific research and industrial processes.
Safety And Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "Laminaribiose can be synthesized by the condensation of two glucose molecules. The reaction can be catalyzed by enzymes such as laminaribiose phosphorylase or cellobiose phosphorylase. Alternatively, chemical synthesis can be carried out using protecting group chemistry to selectively activate the hydroxyl groups on glucose molecules for condensation.", "Starting Materials": [ "Glucose", "Protecting groups (if using chemical synthesis)" ], "Reaction": [ "If using enzymatic synthesis:", "- Glucose is phosphorylated by a kinase enzyme to form glucose-6-phosphate", "- Glucose-6-phosphate is converted to glucose-1-phosphate by phosphoglucomutase", "- Laminaribiose phosphorylase or cellobiose phosphorylase catalyzes the condensation of two glucose-1-phosphate molecules to form laminaribiose", "- The product is dephosphorylated to yield laminaribiose", "If using chemical synthesis:", "- The hydroxyl groups on glucose molecules are selectively protected using protecting groups such as acetyl or benzyl groups", "- The protected glucose molecules are activated using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and reacted with a catalyst such as trifluoroacetic acid (TFA) to form a glycosidic bond between the two glucose molecules", "- The protecting groups are removed using a suitable reagent such as sodium methoxide to yield laminaribiose" ] } | |
Numéro CAS |
34980-39-7 |
Nom du produit |
Laminaribiose |
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12+/m1/s1 |
Clé InChI |
YGEHCIVVZVBCLE-CRLSIFLLSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Synonymes |
laminarabiose laminaribiose nigerose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



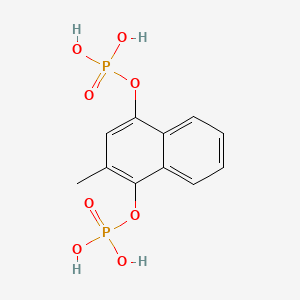

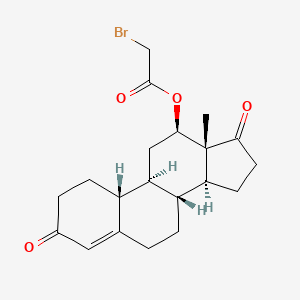
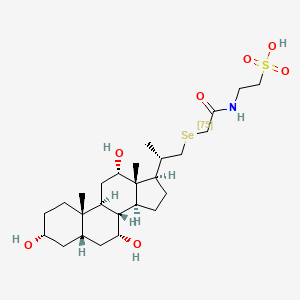


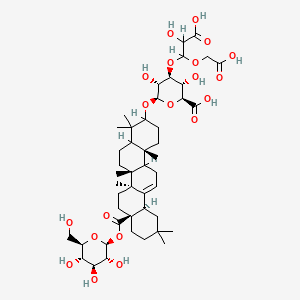

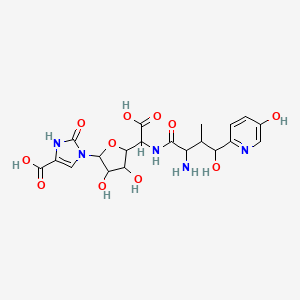
![4-(Dimethylamino)-n-[7-(hydroxyamino)-7-oxoheptyl]benzamide](/img/structure/B1201579.png)


